molecular formula C12H12FN3OS B12494446 N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No.: B12494446
M. Wt: 265.31 g/mol
InChI Key: GRVYLSVXUWWXSX-UHFFFAOYSA-N
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Description

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide to form the intermediate 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methylpropanoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine
  • 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438)

Uniqueness

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is unique due to its specific combination of a fluorophenyl group and a methylpropanamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12FN3OS

Molecular Weight

265.31 g/mol

IUPAC Name

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C12H12FN3OS/c1-7(2)10(17)14-12-16-15-11(18-12)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,16,17)

InChI Key

GRVYLSVXUWWXSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2F

Origin of Product

United States

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